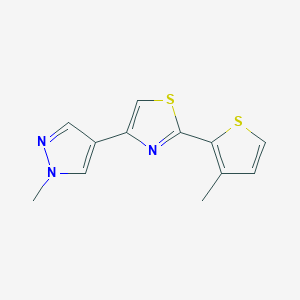![molecular formula C10H11Cl2NO2S B7592795 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)
2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide, also known as DCP-LA, is a synthetic compound that has gained attention due to its potential therapeutic applications. DCP-LA belongs to the class of thiazolidinediones, which are known for their anti-inflammatory and antioxidant properties.
作用机制
2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide exerts its neuroprotective effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a key regulator of antioxidant and anti-inflammatory responses. This compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve mitochondrial function and increase ATP production. In addition, this compound has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One advantage of 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological diseases. This compound is also relatively stable and easy to synthesize. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of this compound as an anti-inflammatory agent in other disease models, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. This compound exerts its effects by activating the Nrf2 pathway and has been studied in various disease models. While there are some limitations to its use, this compound is a promising candidate for the treatment of neurological and inflammatory diseases. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide can be synthesized by reacting 2,5-dichlorobenzaldehyde and cysteine in the presence of hydrogen peroxide. The reaction yields this compound as a white crystalline powder with a melting point of 105-107°C.
科学研究应用
2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. This compound has been studied in various disease models, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia. In these studies, this compound has been shown to improve cognitive function, reduce inflammation, and prevent oxidative damage.
属性
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-16(13,14)15/h2-3,6H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLIGIUQOYHQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

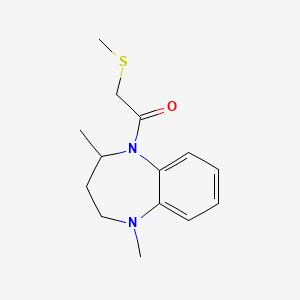
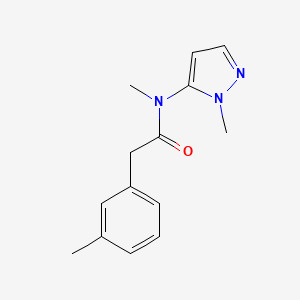
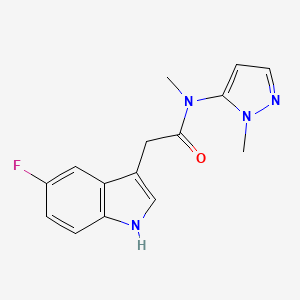
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
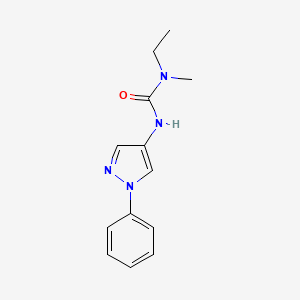
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
![2-Methyl-4-[[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole](/img/structure/B7592805.png)
